
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a complex organic compound with the molecular formula C19H5Cl4F11KNO6S . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a sulphonyl group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes halogenation, sulphonylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process is optimized to minimize waste and maximize yield, adhering to environmental and safety regulations .
化学反応の分析
Types of Reactions
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups .
科学的研究の応用
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .
類似化合物との比較
Similar Compounds
Similar compounds include other halogenated benzoic acid derivatives and sulphonyl-containing compounds. Examples include:
- 2,3,4,5-tetrachlorobenzoic acid
- 3-(undecafluoropentyl)sulphonylphenylamine .
Uniqueness
What sets Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate apart is its combination of multiple halogen atoms and a sulphonyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications .
特性
CAS番号 |
68541-02-6 |
|---|---|
分子式 |
C19H5Cl4F11KNO6S |
分子量 |
765.2 g/mol |
IUPAC名 |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H6Cl4F11NO6S.K/c20-9-7(8(14(37)38)10(21)12(23)11(9)22)13(36)35-5-2-1-3-6(4-5)41-42(39,40)19(33,34)17(28,29)15(24,25)16(26,27)18(30,31)32;/h1-4H,(H,35,36)(H,37,38);/q;+1/p-1 |
InChIキー |
VZVBVGFCRFYOSX-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


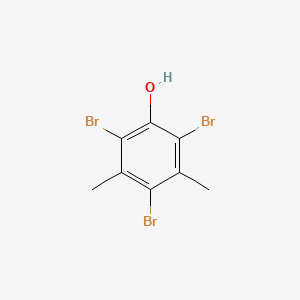
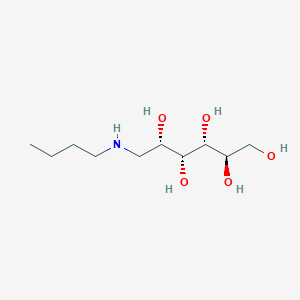
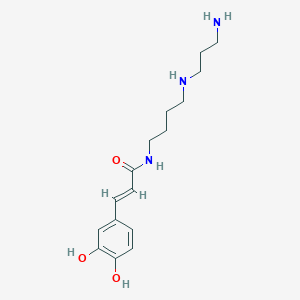
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)

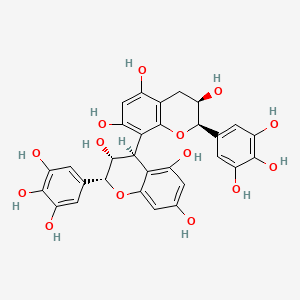
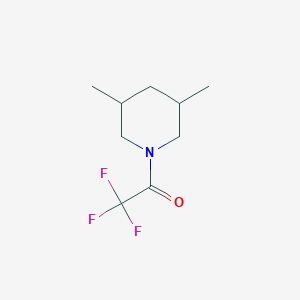
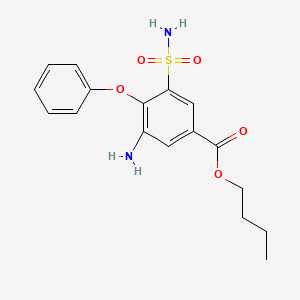

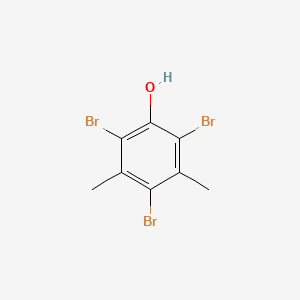
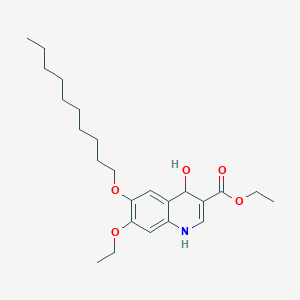
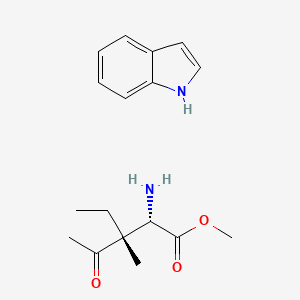
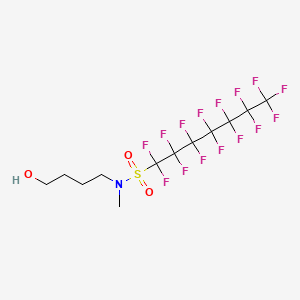
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
